2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and dimethoxybenzoyl groups
Preparation Methods
The synthesis of 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 4-methylpyrimidine.
Substitution with Piperazine: The pyrimidine core is then reacted with piperazine derivatives under controlled conditions to introduce the piperazine moieties.
Introduction of Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3,4-dimethoxybenzoyl chloride in the presence of a base to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It is used in studies to understand its effects on biological systems, including its interaction with cellular targets.
Chemical Research: The compound serves as a model molecule in the study of complex organic reactions and the development of new synthetic methodologies.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine include other piperazine and pyrimidine derivatives. Some examples are:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
4-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shows promising antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and dimethoxybenzoyl groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H32N6O3 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H32N6O3/c1-17-15-21(27-9-7-26(2)8-10-27)25-23(24-17)29-13-11-28(12-14-29)22(30)18-5-6-19(31-3)20(16-18)32-4/h5-6,15-16H,7-14H2,1-4H3 |
InChI Key |
CZPYMBAMDHYRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C |
Origin of Product |
United States |
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